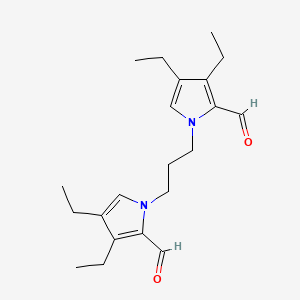![molecular formula C19H14OTe B14341628 Phenyl[2-(phenyltellanyl)phenyl]methanone CAS No. 106467-87-2](/img/structure/B14341628.png)
Phenyl[2-(phenyltellanyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl[2-(phenyltellanyl)phenyl]methanone is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[2-(phenyltellanyl)phenyl]methanone typically involves the reaction of phenyl lithium with diphenyl ditelluride, followed by the addition of benzoyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in industrial settings.
化学反応の分析
Types of Reactions
Phenyl[2-(phenyltellanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Tellurium dioxide and substituted benzophenones.
Reduction: Diphenyl telluride.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Phenyl[2-(phenyltellanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Phenyl[2-(phenyltellanyl)phenyl]methanone involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing biomolecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
Diphenyl ditelluride: A related compound with two phenyl groups bonded to a tellurium atom.
Phenyl telluride: A simpler compound with a single phenyl group bonded to tellurium.
Benzophenone: A structurally similar compound without the tellurium atom.
Uniqueness
Phenyl[2-(phenyltellanyl)phenyl]methanone is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds
特性
CAS番号 |
106467-87-2 |
|---|---|
分子式 |
C19H14OTe |
分子量 |
385.9 g/mol |
IUPAC名 |
phenyl-(2-phenyltellanylphenyl)methanone |
InChI |
InChI=1S/C19H14OTe/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14H |
InChIキー |
VFVAWAHUBSBAQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[Te]C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



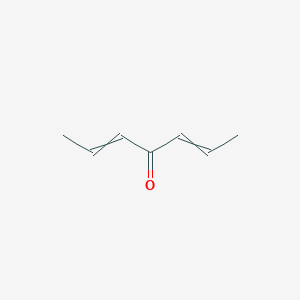
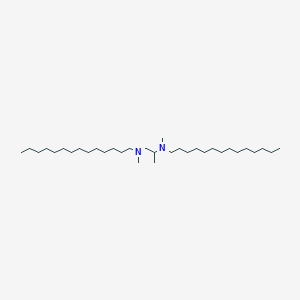
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
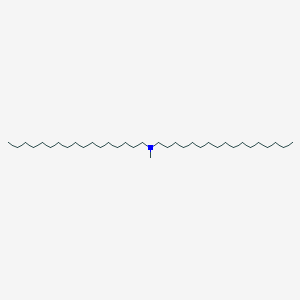
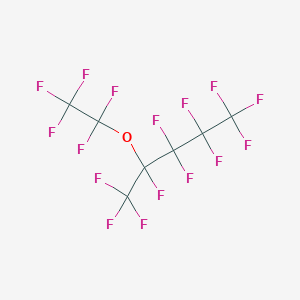
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)
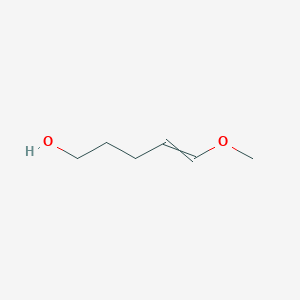

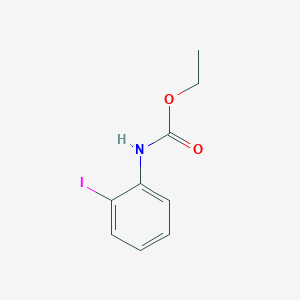
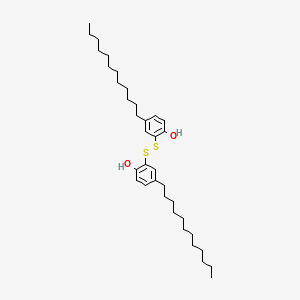
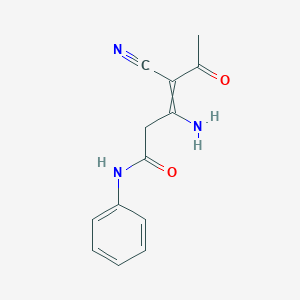
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
